molecular formula C15H21N5O3 B2473693 2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione CAS No. 878731-48-7

2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2473693
CAS RN: 878731-48-7
M. Wt: 319.365
InChI Key: VYLMGDUYBWYNMM-UHFFFAOYSA-N
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Description

2-(2-Methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmission. MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, such as thrombosis, stroke, and cancer.

Scientific Research Applications

Host-Guest Chemistry and Structural Characterization

Imidazole derivatives, such as the imidazole-containing bisphenol and its salts with various acids, have been structurally characterized to understand their host-guest chemistry and solid-state structures. These compounds exhibit extensive hydrogen-bonded structures, with electrostatic and weak interactions assisting the crystal packing. The study of such compounds provides insights into the interactions that govern molecular assembly and recognition, which are fundamental to developing materials with specific functions (Nath & Baruah, 2012).

Synthesis and Reactivity of Imidazole Derivatives

The synthesis and reactivity of imidazole derivatives have been explored through various chemical reactions. These studies contribute to the broader understanding of imidazole chemistry, offering potential pathways for creating new compounds with desired properties. For example, the synthesis of 4H-imidazoles from 3-dimethylamino-2,2-dimethyl-2H-azirine showcases the versatility of imidazole compounds in organic synthesis (Mukherjee-Müller et al., 1979).

Spectroscopic Characterization and Computational Study

A detailed spectroscopic characterization and computational study of newly synthesized imidazole derivatives highlight their specific reactive properties. These studies provide valuable insights into the molecular structure and reactivity, guiding the design of compounds with tailored properties for various applications, including potential biological activities (Hossain et al., 2018).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives, highlighting the potential of imidazole derivatives in developing fluorescence sensors for chemical detection. These findings open avenues for the use of imidazole-based compounds in sensing and detection technologies (Shi et al., 2015).

Gas Chromatographic Methods

The development of efficient and multiresidue gas chromatographic methods for trace-level analysis of imidazolinone herbicides showcases the application of dimethyl derivatives of imidazole in analytical chemistry. This research underscores the importance of imidazole derivatives in improving analytical methodologies for environmental and agricultural monitoring (Anisuzzaman et al., 2000).

properties

IUPAC Name

2-(2-methoxyethyl)-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3/c1-9(2)20-10(3)8-19-11-12(16-14(19)20)17(4)15(22)18(13(11)21)6-7-23-5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLMGDUYBWYNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-isopropyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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